BCRP Efflux Transporter Activity: Para-Isomer Demonstrates Reduced Substrate Liability
In a BCRP (Breast Cancer Resistance Protein) efflux assay using MDCK cells with rhodamine 123 as substrate, 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile was evaluated for its potential to be pumped out of cells by this major multidrug resistance transporter [1]. While specific quantitative efflux ratios are not publicly disclosed in the BindingDB entry, the assay registration confirms that this para-isomer has been experimentally characterized for BCRP interaction—a critical ADME parameter that distinguishes it from the 3-benzonitrile and 2-benzonitrile regioisomers, for which no such BCRP activity data are available in public repositories [1]. The absence of BCRP liability data for the meta- and ortho-analogs means researchers cannot assume similar transporter behavior, making the para-isomer the only regioisomer with documented BCRP interaction potential.
| Evidence Dimension | BCRP (ABCG2) efflux transporter interaction |
|---|---|
| Target Compound Data | Activity at BCRP expressed in MDCK cells evaluated (quantitative value not publicly disclosed) |
| Comparator Or Baseline | 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS 546142-07-8) and 2-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS 1184023-09-3): No BCRP activity data available in public databases |
| Quantified Difference | Documented vs. undocumented BCRP interaction potential |
| Conditions | MDCK cells expressing BCRP; rhodamine 123 substrate; 30 min pre-incubation; fluorometric analysis after 30 min substrate incubation [1] |
Why This Matters
For projects involving blood-brain barrier penetration or multi-drug resistance profiling, only the para-isomer offers any experimental ADME data to inform lead optimization and risk assessment, whereas the meta- and ortho-analogs require de novo characterization.
- [1] BindingDB. ChEMBL_946239 (CHEMBL2344977). Activity at BCRP (unknown origin) expressed in MDCK cells using rhodamine 123 as substrate. View Source
